1H-1,2,4-Triazole-3-sulfonamide, 5-amino-N-(2,6-difluorophenyl)-
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Overview
Description
1H-1,2,4-Triazole-3-sulfonamide, 5-amino-N-(2,6-difluorophenyl)- is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.
Preparation Methods
The synthesis of 1H-1,2,4-Triazole-3-sulfonamide, 5-amino-N-(2,6-difluorophenyl)- typically involves multistep reactions. One common synthetic route starts with the preparation of N’-cyano-N-[(4-substitutedpyridin-3-yl)sulfonyl]carbamimidothioates, which are then converted with hydrazine hydrate to the corresponding 1,2,4-triazole derivatives . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1H-1,2,4-Triazole-3-sulfonamide, 5-amino-N-(2,6-difluorophenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s biological activity.
Reduction: This reaction can modify the compound’s electronic properties, potentially altering its reactivity.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1H-1,2,4-Triazole-3-sulfonamide, 5-amino-N-(2,6-difluorophenyl)- involves the inhibition of specific enzymes critical for the survival of fungal and bacterial cells. For instance, it can inhibit lanosterol 14α-demethylase in fungi, disrupting the synthesis of ergosterol, an essential component of the fungal cell membrane . This leads to increased cell membrane permeability and ultimately cell death.
Comparison with Similar Compounds
Compared to other triazole derivatives, 1H-1,2,4-Triazole-3-sulfonamide, 5-amino-N-(2,6-difluorophenyl)- is unique due to its specific substitution pattern, which enhances its antifungal and antibacterial properties. Similar compounds include:
Fluconazole: Another triazole antifungal agent, but with a different substitution pattern.
Itraconazole: Known for its broad-spectrum antifungal activity.
Voriconazole: Effective against a wide range of fungal pathogens.
This compound’s unique structure allows it to interact more effectively with its molecular targets, making it a promising candidate for further research and development.
Properties
IUPAC Name |
3-amino-N-(2,6-difluorophenyl)-1H-1,2,4-triazole-5-sulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2N5O2S/c9-4-2-1-3-5(10)6(4)15-18(16,17)8-12-7(11)13-14-8/h1-3,15H,(H3,11,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWALGQNRHWQOSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NS(=O)(=O)C2=NC(=NN2)N)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2N5O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395045 |
Source
|
Record name | 1H-1,2,4-Triazole-3-sulfonamide, 5-amino-N-(2,6-difluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113171-12-3 |
Source
|
Record name | 1H-1,2,4-Triazole-3-sulfonamide, 5-amino-N-(2,6-difluorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60395045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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